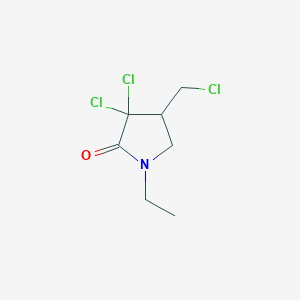
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one is a synthetic organic compound with a unique structure characterized by the presence of multiple chlorine atoms and a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one typically involves the chlorination of a suitable precursor under controlled conditions. One common method involves the reaction of 1-ethylpyrrolidin-2-one with chlorine gas in the presence of a catalyst. The reaction is carried out at a temperature range of 50-70°C to ensure the selective chlorination at the desired positions.
Industrial Production Methods
For industrial-scale production, a continuous flow microchannel reactor can be employed. This method involves the sequential and continuous feeding of reactants into different microchannel reactor modules, allowing for efficient and uniform production of the compound. The use of microchannel reactors enhances the production efficiency and product uniformity, making it suitable for large-scale applications .
化学反応の分析
Types of Reactions
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives, which may have different properties and uses.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups.
科学的研究の応用
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
作用機序
The mechanism of action of 3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects .
類似化合物との比較
Similar Compounds
3,3-Dichloro-4-(chloromethyl)dihydro-2(3H)-furanone: This compound has a similar structure but with a furanone ring instead of a pyrrolidinone ring.
3,3-Dichloro-4,4’-diaminodiphenylmethane: Known for its use in the production of high-quality polyurethane and epoxy resins.
Uniqueness
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one is unique due to its specific arrangement of chlorine atoms and the pyrrolidinone ring, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including the synthesis of complex organic molecules and the development of new materials.
特性
CAS番号 |
61213-09-0 |
|---|---|
分子式 |
C7H10Cl3NO |
分子量 |
230.5 g/mol |
IUPAC名 |
3,3-dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H10Cl3NO/c1-2-11-4-5(3-8)7(9,10)6(11)12/h5H,2-4H2,1H3 |
InChIキー |
NHANGIFXYRKPNC-UHFFFAOYSA-N |
正規SMILES |
CCN1CC(C(C1=O)(Cl)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


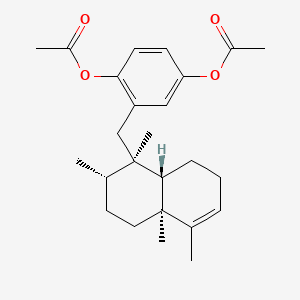
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)


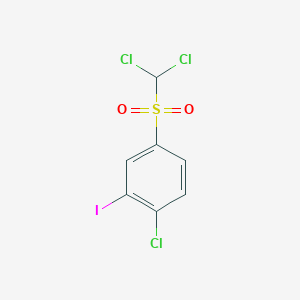

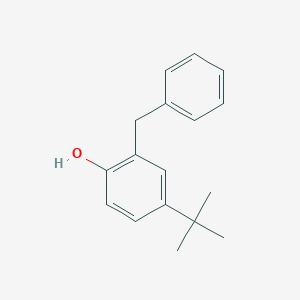

![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)
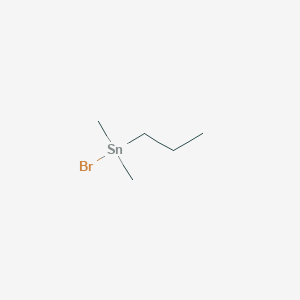
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)
![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)
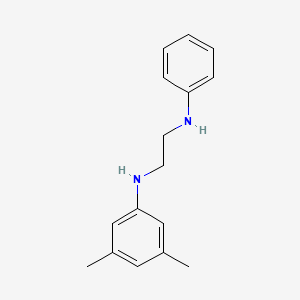
![N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14590910.png)
